

Introduction: The Strategic Importance of Foundational Properties

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Compound of Interest

Compound Name: *2-Amino-4-methylnicotinic acid*

Cat. No.: *B1272743*

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In the landscape of modern drug discovery and development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The adage "a good drug is a balance of properties" holds especially true. While biological activity at the target of interest is the initial spark, it is the molecule's physicochemical properties that dictate its ability to navigate the complex biological milieu to reach that target, be absorbed, remain stable, and avoid off-target toxicities.^{[1][2]} Neglecting this foundational characterization often leads to costly late-stage failures.^[1]

This guide focuses on **2-Amino-4-methylnicotinic acid** (CAS: 38076-82-3), a substituted pyridine carboxylic acid. Its structure is of significant interest to medicinal chemists, serving as a key intermediate and building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.^[3] For any researcher or drug development professional working with this scaffold, a deep and early understanding of its physicochemical profile is not merely academic—it is a strategic imperative. These properties, including ionization (pKa), lipophilicity (logP/logD), and aqueous solubility, are pivotal indicators that influence a molecule's behavior from the bench to the clinic.^{[4][5][6]}

This document serves as a comprehensive technical resource, providing both the known computed data for **2-Amino-4-methylnicotinic acid** and, critically, the detailed experimental frameworks required to generate definitive, high-quality data for its full characterization.

Molecular Identity and Core Physicochemical Profile

A precise understanding of a compound's fundamental properties begins with its identity and a summary of its predicted characteristics. These computed values, while not a substitute for experimental data, provide a valuable baseline for experimental design and hypothesis generation.

Table 1: Key Physicochemical Properties of **2-Amino-4-methylnicotinic Acid**

Property	Value	Source(s)
IUPAC Name	2-amino-4-methylpyridine-3-carboxylic acid	[7]
Synonyms	2-Amino-4-methyl-3-pyridinecarboxylic acid	[8][9]
CAS Number	38076-82-3	[7][8]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[3][7]
Molecular Weight	152.15 g/mol	[3][7]
Physical Appearance	Light yellow to light brown solid	[10]
Computed XLogP3	0.9	[7]
Predicted pKa (Acidic)	2.34 ± 0.32 (Carboxylic Acid)	[10]
Predicted pKa (Basic)	Value not readily available; requires experimental determination	-

Ionization State (pKa): The Primary Driver of Behavior

For an ionizable molecule, the acid dissociation constant, pKa, is arguably the most critical physicochemical parameter.[11] It governs the extent of ionization at a given pH, which in turn profoundly influences solubility, lipophilicity, permeability, and target binding.[12] **2-Amino-4-methylnicotinic acid** is amphoteric, possessing both a basic amino group and pyridine nitrogen, and an acidic carboxylic acid group. Therefore, it will exist in different ionization states depending on the pH of its environment.

- The Carboxylic Acid (pK_{a1}): The carboxylic acid group (-COOH) is acidic and will be predominantly in its neutral, protonated form at low pH. As the pH increases above its pK_a , it will deprotonate to the negatively charged carboxylate (-COO⁻). The predicted pK_a for this group is approximately 2.34.[10]
- The Pyridine Nitrogen and Amino Group (pK_{a2}): The 2-amino group and the pyridine ring nitrogen are basic centers that will be protonated and positively charged at low pH. As the pH rises above their pK_a , they will be deprotonated to their neutral forms. Understanding the pK_a of the most basic center is crucial for predicting the charge at physiological pH.

The interplay of these groups means the molecule can exist as a cation, a zwitterion, or an anion. Accurately determining these pK_a values is essential for interpreting any subsequent biological or chemical data.

Caption: Ionization states of **2-Amino-4-methylnicotinic acid** across a pH gradient.

Lipophilicity (logP and logD): Gauging Membrane Affinity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[4]

- logP (Partition Coefficient): This is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. Crucially, logP only describes the partitioning of the neutral species.[13]
- logD (Distribution Coefficient): For an ionizable compound like **2-Amino-4-methylnicotinic acid**, the logD is a more physiologically relevant metric. It measures the partition ratio of all species (neutral and ionized) at a specific pH.[13] The logD is therefore pH-dependent. Given that most drugs interact with the body at the pH of blood serum (~7.4), determining the logD at pH 7.4 is a standard and critical practice in drug discovery.

The computed XLogP3 of 0.9 suggests the neutral form of the molecule has low to moderate lipophilicity.[7] However, the experimental logD at pH 7.4 will provide the most accurate insight into its behavior in the body.

Aqueous Solubility: A Prerequisite for Efficacy

A drug must be in solution to be absorbed and to interact with its biological target.[14] Poor aqueous solubility can severely limit bioavailability and complicate the interpretation of in vitro assay results.[15] It is essential to distinguish between two types of solubility measurements:

- **Kinetic Solubility:** This is a high-throughput measurement of how readily a compound, typically dissolved first in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer. It is often used for early-stage screening to flag potential issues.[16][17]
- **Thermodynamic Solubility:** This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated aqueous solution with excess solid present. It is crucial for lead optimization and formulation development.[15][16]

Experimental Protocols for Definitive Characterization

The following protocols describe standard, robust methods for experimentally determining the key physicochemical properties of **2-Amino-4-methylnicotinic acid**.

Protocol 1: pKa Determination by Potentiometric Titration

Causality: This method directly measures the pH of a solution as a titrant (acid or base) is added, allowing for the precise identification of the pH at which 50% of the functional group is ionized (the pKa). It is a fundamental and highly accurate method.[18]

Methodology:

- **Preparation:** Accurately weigh ~1-5 mg of 2-Amino-4-methylnicotinic acid and dissolve in a known volume (e.g., 10 mL) of deionized water or a water/co-solvent mixture (if solubility is low). Ensure the compound is fully dissolved.
- **Instrumentation:** Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) immediately before use.

- Titration (Acidic pKa): Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with gentle stirring. Begin recording the pH. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.
- Titration (Basic pKa): In a separate experiment, dissolve the compound in water and titrate with a standardized strong acid (e.g., 0.1 M HCl), again recording pH versus the volume of titrant added.
- Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the midpoint of the steepest part of the resulting sigmoid curve (the inflection point). [18] Alternatively, the pKa can be determined from the first derivative of the titration curve.

Protocol 2: Thermodynamic Aqueous Solubility via Shake-Flask Method

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and relevant measure of a compound's solubility for formulation and biopharmaceutical assessment.[14]

Methodology:

- Sample Preparation: Add an excess amount of solid **2-Amino-4-methylnicotinic acid** (enough so that solid remains visible) to a series of vials containing a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).
- Equilibration: Seal the vials and agitate them on a shaker or rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16]
- Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
- Quantification: Prepare a standard curve of the compound in the same buffer. Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound

using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[15]

- Result: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Protocol 3: logD_{7.4} Determination via Shake-Flask

Method

Causality: The shake-flask method is the traditional and most reliable technique for determining lipophilicity. It directly measures the partitioning of the compound between an aqueous and an organic phase at equilibrium.[19][20]

Methodology:

- Phase Preparation: Prepare the two immiscible phases. The aqueous phase should be a buffer at the desired pH (e.g., pH 7.4 phosphate buffer). The organic phase is typically n-octanol. Pre-saturate each phase by mixing them vigorously and then allowing them to separate. This prevents volume changes during the experiment.[19]
- Partitioning: Add a known amount of **2-Amino-4-methylnicotinic acid** to a vial containing known volumes of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer.
- Equilibration: Seal the vial and shake it for a sufficient time (e.g., 2-4 hours) to allow the compound to reach partitioning equilibrium.[19]
- Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[19]
- Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV), using a standard curve prepared in the respective solvent.
- Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase: $\log D = \log_{10} \left(\frac{[\text{Concentration}]_{\text{n-octanol}}}{[\text{Concentration}]_{\text{aqueous}}} \right)$ [20]

Physicochemical Profiling Workflow

The characterization of a novel compound is a multi-step process that integrates computational prediction with rigorous experimental validation. This workflow ensures that resources are used efficiently and that critical decisions are based on high-quality data.

Caption: A streamlined workflow for the physicochemical characterization of a new chemical entity.

Conclusion

2-Amino-4-methylnicotinic acid represents a valuable scaffold for medicinal chemistry. However, its potential can only be fully realized through a thorough and precise characterization of its fundamental physicochemical properties. While computational tools provide an excellent starting point, this guide underscores the indispensability of high-quality experimental data for pKa, aqueous solubility, and lipophilicity (logD). The protocols and workflow detailed herein provide a robust framework for researchers and drug development professionals to generate the critical data needed to make informed decisions, optimize molecular design, and ultimately increase the probability of success for therapeutic candidates derived from this important chemical entity.

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